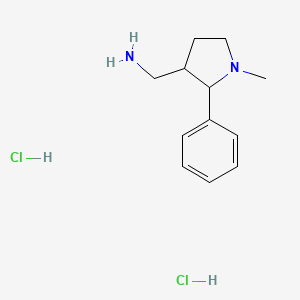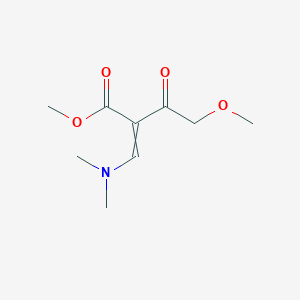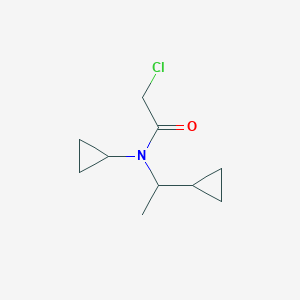![molecular formula C12H16ClNO2 B1422990 Ácido 4-{[metil(prop-2-en-1-il)amino]metil}benzoico clorhidrato CAS No. 1306605-20-8](/img/structure/B1422990.png)
Ácido 4-{[metil(prop-2-en-1-il)amino]metil}benzoico clorhidrato
Descripción general
Descripción
4-{[Methyl(prop-2-en-1-yl)amino]methyl}benzoic acid hydrochloride is a useful research compound. Its molecular formula is C12H16ClNO2 and its molecular weight is 241.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-{[Methyl(prop-2-en-1-yl)amino]methyl}benzoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[Methyl(prop-2-en-1-yl)amino]methyl}benzoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Sondas Químicas
Este compuesto se utiliza en la síntesis de sondas químicas. Contiene un bloque de construcción trifuncional que incluye una benzofenona activada por luz, una etiqueta de alquino y un mango de síntesis de amina. Cuando se une a un ligando o un farmacóforo a través de su enlazador de amina, permite la modificación covalente inducida por luz UV de un objetivo biológico. Esta modificación es crucial para el estudio de las interacciones moleculares y la identificación de los sitios de unión .
Aplicaciones de la Química Click
El grupo alquino presente en este compuesto lo hace adecuado para reacciones de química click. La química click es una clase de reacciones de moléculas pequeñas biocompatibles que se utilizan comúnmente en la bioconjugación, lo que permite la unión de sustratos de forma fiable y predecible. Este compuesto se puede utilizar para modificar biomoléculas para diversas aplicaciones, incluido el desarrollo de nuevos fármacos y terapias dirigidas .
Agentes Antileucémicos
Los derivados de este compuesto se han explorado por su potencial como agentes antileucémicos. Específicamente, se han utilizado en la preparación de derivados de pirimidinamina, que muestran actividad contra la leucemia de células madre neoplásicas. Esta aplicación es significativa en la búsqueda de nuevos tratamientos para la leucemia mieloide crónica .
Potencial Antimicrobiano
Algunos derivados de este compuesto han demostrado un buen potencial antimicrobiano. Se han utilizado para sintetizar compuestos que contienen imidazol, que se sabe que exhiben propiedades antimicrobianas. Esto es particularmente relevante en el desarrollo de nuevos antibióticos y antisépticos .
Preservación de Alimentos
La forma de sal HCl de este compuesto se ha estudiado como un posible conservante de alimentos. Previene el crecimiento de diferentes mohos y bacterias, lo cual es esencial para extender la vida útil de los productos alimenticios y garantizar la seguridad alimentaria .
Investigación sobre el Tratamiento del Cáncer
La investigación ha indicado que la sal HCl de este compuesto puede tener aplicaciones en el tratamiento del cáncer. Se ha demostrado que inhibe la glucólisis en las células cancerosas, que es la vía metabólica que proporciona energía para su crecimiento. Esta inhibición es una estrategia prometedora en la terapia del cáncer, ya que se dirige al suministro de energía de las células cancerosas .
Química Organometálica
Si bien no está directamente relacionado con el compuesto en cuestión, las reacciones en la posición bencílica, que es una característica de este compuesto, son fundamentales en la química organometálica. Este campo implica el estudio de compuestos químicos que contienen enlaces entre carbono y un metal, y tiene aplicaciones en catálisis, ciencia de materiales y la síntesis de nuevos compuestos .
Bloques de Construcción de Sondas para Estudios de Unión de Ligandos
El compuesto sirve como un bloque de construcción de sondas para estudios de unión de ligandos. La presencia de la porción benzofenona permite el etiquetado de fotoafinidad de proteínas, que es un método utilizado para estudiar las interacciones de proteínas con varios ligandos. Esta aplicación es valiosa para comprender los mecanismos de acción de los fármacos y en el desarrollo de nuevos agentes farmacológicos .
Propiedades
IUPAC Name |
4-[[methyl(prop-2-enyl)amino]methyl]benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-3-8-13(2)9-10-4-6-11(7-5-10)12(14)15;/h3-7H,1,8-9H2,2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGETVBJAUQHXSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=C)CC1=CC=C(C=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Oxolan-3-yl)methoxy]ethan-1-amine](/img/structure/B1422907.png)




![2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide](/img/structure/B1422915.png)

![2-chloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)acetamide](/img/structure/B1422917.png)


![2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1422921.png)
![2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B1422923.png)
![N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride](/img/structure/B1422928.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,4-diazepane](/img/structure/B1422929.png)
